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Compound of Interest

Compound Name: Coriamyrtin

Cat. No.: B1205331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of preliminary spectroscopic data for Coriamyrtin, a

toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of

comprehensive public data for Coriamyrtin itself, this guide presents representative

spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights

for researchers in natural product chemistry, pharmacology, and drug development. The

methodologies described are standard analytical protocols applicable to the structural

elucidation of this class of compounds.

Overview of Coriamyrtin
Coriamyrtin (C₁₅H₁₈O₅, Molar Mass: 278.30 g/mol ) is a naturally occurring neurotoxin found in

plants of the Coriaria genus.[1][2] It is known for its convulsant effects, which are attributed to

its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[1] By

blocking the inhibitory effects of GABA in the central nervous system, Coriamyrtin leads to

neuronal hyperexcitation. This mechanism of action makes it a subject of interest in

neuropharmacology and toxicology.

Spectroscopic Data
The following sections present representative spectroscopic data for compounds belonging to

the picrotoxane family, which share the same core chemical scaffold as Coriamyrtin. This data
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is intended to provide a foundational understanding of the expected spectral characteristics of

Coriamyrtin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

organic compounds. Below are representative ¹H and ¹³C NMR data for picrotoxane-type

sesquiterpenes isolated from Dendrobium nobile.[3][4][5]

Table 1: Representative ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data of Picrotoxane

Sesquiterpenes[3][4][5]
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Position
Dendroterpene
A (δc, δH,
mult. (J in Hz))

Dendroterpene
B (δc, δH,
mult. (J in Hz))

Dendroterpene
C (δc, δH,
mult. (J in Hz))

Dendroterpene
D (δc, δH,
mult. (J in Hz))

1 52.5, C 53.3, C 47.8, C 50.4, C

2 51.2, CH 4.24, s
49.0, CH 4.18, d

(9.7)

81.5, CH 4.28, d

(3.6)

81.6, CH 4.25, d

(3.6)

3
84.5, CH 4.34,

brd (5.5)

83.2, CH 4.33,

brd (5.6)

77.9, CH 4.75,

dd (3.6, 5.6)

77.5, CH 4.79,

dd (3.6, 5.1)

4 52.5, CH 2.02, m

52.3, CH 2.01,

ddd (4.7, 4.7,

11.2)

50.9, CH 2.29,

ddd
51.1, CH 2.27, m

5
46.1, CH 2.28, t

(4.3)

51.0, CH 2.47, d

(4.7)

43.4, CH 2.57,

dd (4.3, 5.6)

43.2, CH 2.57,

dd (4.3, 5.8)

6 42.5, CH 2.33, m 80.6, C 43.6, CH 2.20, m 44.9, CH 2.31, m

7
130.3, CH 5.51,

d (9.8)

130.8, CH 5.58,

d (9.8)

65.2, CH 4.05, d

(4.3)

65.3, CH 4.07, d

(4.3)

8
136.6, CH 5.63,

d (9.8)

136.1, CH 5.68,

d (9.8)

60.1, CH 3.86, d

(4.3)

60.0, CH 3.88, d

(4.3)

9
36.9, CH₂ 2.69,

2.35

36.9, CH₂ 2.70,

2.38

36.8, CH₂ 2.45,

2.15

36.8, CH₂ 2.46,

2.15

10 27.3, CH₃ 1.04, s 22.3, CH₃ 0.96, s 31.3, CH₃ 1.52, s 24.3, CH₃ 1.43, s

11 26.4, CH 1.84, m 26.5, CH 1.86, m 27.0, CH 1.95, m 26.9, CH 1.94, m

12 180.3, C 179.8, C 179.9, C 179.8, C

13
20.1, CH₃ 0.95, d

(6.6)

20.2, CH₃ 0.92, d

(6.6)

20.6, CH₃ 1.04, d

(6.5)

20.6, CH₃ 1.05, d

(6.5)

14
21.0, CH₃ 0.93, d

(6.6)

20.3, CH₃ 0.89, d

(6.6)

21.4, CH₃ 1.02, d

(6.5)

21.5, CH₃ 1.02, d

(6.6)

15 163.7, C 163.5, C 179.9, C 179.8, C
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Spectra measured in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to

hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.

Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes[3][4]

Compound ν_max (cm⁻¹)
Functional Group
Assignment

Dendroterpene A 3350, 1761, 1683
O-H stretch, C=O (lactone)

stretch, C=C stretch

Dendroterpene B 3414, 1764, 1666
O-H stretch, C=O (lactone)

stretch, C=C stretch

Dendroterpene C 3447, 1777
O-H stretch, C=O (lactone)

stretch

Dendroterpene D 3414, 1629 O-H stretch, C=C stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The

following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to

Coriamyrtin.[6]

Table 3: Representative Mass Spectrometry Data for Picrotoxinin[6]
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Ionization
Mode

Precursor Ion
[M+Adduct]

m/z of
Precursor

Collision
Energy

Major Product
Ions (m/z)

Positive (ESI) [M+NH₄]⁺ 310.128 Ramp 20%-70%

293.10199,

265.10687,

247.09508,

311.13254

Negative (ESI) [M-H]⁻ 291.0874 Ramp 20%-70%

109.02962,

203.10719,

291.08701,

159.11832,

175.11328

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sesquiterpene

lactones like Coriamyrtin.

NMR Spectroscopy
Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a standard 5 mm

NMR tube.

Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a high-

field NMR spectrometer (e.g., 400-600 MHz).

1D NMR: ¹H NMR to determine proton environments and multiplicities, and ¹³C NMR for

carbon skeleton information.

2D NMR:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

¹H-¹³C correlations, which is crucial for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr, ~100 mg) in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Chromatographic Separation: The sample is injected into a liquid chromatography system,

typically with a reversed-phase C18 column, to separate the compound of interest from any

impurities.

Mass Analysis:

The eluent from the LC is introduced into the mass spectrometer, commonly using an

electrospray ionization (ESI) source.

A full scan MS spectrum is acquired to determine the mass of the molecular ion.

Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion,

subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment

ions.
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Signaling Pathway and Logical Relationships
Coriamyrtin's primary mechanism of action is the antagonism of the GABA-A receptor, a

ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general

workflow for the spectroscopic analysis of such natural products.

GABA

GABA-A Receptor
(Chloride Channel)

Binds to
Neuronal Excitation

(Depolarization)Leads to (when blocked)

Cl⁻ Influx

Opens

Coriamyrtin

Blocks
Neuronal Inhibition
(Hyperpolarization)

Leads to

Click to download full resolution via product page

Coriamyrtin's antagonistic action on the GABA-A receptor.
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Spectroscopic Analysis
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General workflow for the spectroscopic analysis of Coriamyrtin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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